Seriniquinone
Overview
Description
Seriniquinone is a natural product isolated from marine bacteria of the genus Serinicoccus. It has garnered significant attention due to its potent cytotoxic activity against various tumor cell lines, particularly melanoma. This compound is known for its ability to modulate human dermcidin, a protein associated with cancer cell survival, and induce autophagy and apoptosis .
Mechanism of Action
Target of Action
Seriniquinone primarily targets the small protein, dermcidin . Dermcidin is a unique protein that plays a role in inducing drug resistance to anti-cancer drugs and is involved in cancer metastasis . It has been detected in various types of cancers, including skin, breast, ovarian, and lung cancers .
Mode of Action
This compound interacts with its target, dermcidin, by modulating its activity . This modulation leads to the induction of autophagy and apoptosis in melanoma cell lines . Autophagy is a cellular process that removes unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the autophagy pathway . Upon entering the cell, this compound localizes within the endoplasmic reticulum and induces autophagocytosis . This process is marked by the formation of autophagosomes, which are cellular structures involved in autophagy .
Pharmacokinetics
This has complicated its preclinical evaluation . A new this compound glycoside synthesized by the biological transformation of this compound using the deep sea-derived bacterium bacillus licheniformis kdm612 exhibited 50-fold more solubility in dmso than this compound .
Result of Action
The result of this compound’s action is cell death marked by the activation of autophagocytosis and apoptosis . It demonstrates selective activity towards a distinct set of cell lines, predominantly melanoma, within the NCI 60 panel . This selectivity, along with the ease in medicinal chemical modification, provides a key opportunity to design and evaluate new treatments for those cancers that rely on dermcidin activity .
Action Environment
This compound was isolated from a marine bacterium of the genus Serinicoccus . The marine environment, particularly the deep sea, could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Seriniquinone has been found to interact with the small protein, dermcidin . This interaction is marked by the modulation of human dermcidin and induction of autophagy and apoptosis .
Cellular Effects
This compound has shown potent cytotoxic activity against a panel of tumor cell lines, with particular selectivity towards melanoma . Within 3 hours, cells treated with this compound undergo cell death marked by activation of autophagocytosis and gradually terminate through a caspase-9 apoptotic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the small protein, dermcidin . This binding results in the modulation of dermcidin expression and the induction of autophagy and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Transport and Distribution
Upon entering the cell, this compound begins its journey by localizing into the endoplasmic reticulum
Subcellular Localization
This compound localizes into the endoplasmic reticulum upon entering the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seriniquinone involves several steps, starting from readily available starting materials. The central synthetic approach enables the preparation of analogues at multiple positions within the two ring systems of this compound. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired analogues .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for large-scale production. The primary challenge lies in improving the solubility and stability of this compound in both organic and aqueous media .
Chemical Reactions Analysis
Types of Reactions: Seriniquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Seriniquinone has several scientific research applications, including:
Comparison with Similar Compounds
Seriniquinone Glycoside: A derivative of this compound with improved solubility and similar anticancer activity.
Dihydronaphthothiophene Derivatives: Synthesized from this compound, these compounds exhibit similar biological activities.
Uniqueness: this compound is unique due to its selective activity against melanoma cells and its ability to modulate dermcidin expression. Its distinct mechanism of action and potential for the development of new therapeutic agents set it apart from other similar compounds .
Properties
IUPAC Name |
12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWIMAXHCTYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22200-69-7 | |
Record name | Seriniquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022200697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of seriniquinone?
A1: this compound exerts its anticancer activity by targeting dermcidin (DCD), a protein associated with cancer cell survival. [, , ] Upon entering the cell, this compound localizes to the endoplasmic reticulum, ultimately triggering cell death primarily through autophagocytosis. [] This process subsequently activates a caspase-9 apoptotic pathway, leading to cell termination. []
Q2: What makes this compound a promising therapeutic agent, particularly for melanoma?
A2: this compound demonstrates remarkable selectivity towards melanoma cell lines, as observed in the NCI-60 cell line screening. [, , ] This selectivity, combined with its novel mode of action targeting dermcidin, presents a unique opportunity to develop new treatments for melanoma and potentially other cancers reliant on dermcidin activity. [, , ]
Q3: What is the role of dermcidin in cancer, and how does this compound modulate its activity?
A3: Dermcidin, initially identified as an antimicrobial peptide in human skin, has been recently recognized as a "pro-survival peptide" in cancer cells. [] While the exact mechanism remains under investigation, evidence suggests dermcidin may form disulfide bonds with proteins that typically induce apoptosis, thereby promoting cancer cell survival. [] this compound appears to disrupt this protective mechanism, leading to cell death. [, ]
Q4: Have structure-activity relationship (SAR) studies been conducted for this compound, and what insights have they provided?
A4: Yes, SAR studies have been crucial in developing this compound analogues with improved pharmacological properties. [, ] These studies revealed that modifications to the this compound scaffold can impact its antiproliferative activity, melanoma selectivity, and solubility. [, ] Notably, researchers successfully synthesized analogues with enhanced water solubility while retaining activity and selectivity, addressing a key limitation of the parent compound. []
Q5: What are the implications of this compound's activity in melanoma cells with specific mutations, such as BRAFV600E and NRASQ61R?
A5: Studies comparing this compound and its more soluble analogue, SQ2, in BRAF (V600E) and NRAS (Q61R) mutant melanoma cell lines revealed that both compounds exhibit comparable activity and modulation of dermcidin expression regardless of the mutation status. [] Interestingly, inhibiting autophagy sensitized BRAF mutant cells to this compound treatment, while the opposite effect was observed in NRAS mutant cells. [] This suggests that this compound's mechanism of action might be influenced by the specific mutation context and highlights the potential for combination therapies with autophagy inhibitors, particularly in BRAF-mutated tumors. []
Q6: What analytical techniques have been used to characterize this compound?
A6: Researchers employed electrospray ionization tandem mass spectrometry (ESI-MS/MS) to investigate the gas-phase fragmentation reactions of this compound. [] This analysis provides valuable information about the compound's fragmentation patterns, which can be applied in future pharmacokinetic and metabolism studies. []
Q7: What is the significance of this compound's discovery in the context of marine natural products research?
A7: this compound's discovery exemplifies the immense potential of marine microorganisms as sources of novel bioactive compounds. [] Its isolation from a rare marine bacterium of the genus Serinicoccus highlights the importance of exploring underexplored marine environments for new drug leads. [, ] this compound's journey from discovery to preclinical development showcases the successful integration of marine natural product chemistry, microbiology, and medicinal chemistry, paving the way for future breakthroughs in marine drug discovery. []
Q8: What are the future directions for this compound research?
A8: Ongoing research focuses on optimizing this compound analogues for improved pharmacological properties, including solubility, stability, and bioavailability. [] Further investigation is needed to fully elucidate its mechanism of action, particularly its interaction with dermcidin and its influence on autophagy and apoptosis pathways. [] Preclinical studies, including in vivo efficacy assessments and toxicological profiling, will be crucial to determine the therapeutic potential of this compound and guide future clinical development for melanoma and potentially other cancer types. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.